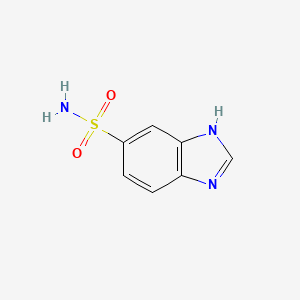

1H-Benzimidazole-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASPJMOEXODOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594068 | |

| Record name | 1H-Benzimidazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210827-43-3 | |

| Record name | 1H-Benzimidazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1h Benzimidazole 6 Sulfonamide

Established Synthetic Routes to the 1H-Benzimidazole-6-sulfonamide Nucleus

The formation of the benzimidazole (B57391) ring system with a sulfonamide group at the 6-position relies on established organic chemistry reactions, primarily centered around the condensation of a specifically substituted o-phenylenediamine (B120857).

The most direct and widely used method for synthesizing the 2-substituted-1H-benzimidazole-6-sulfonamide scaffold is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or, more commonly, an aldehyde. For the target compound, 3,4-diaminobenzenesulfonamide (B1301043) is the key starting material.

The reaction with an aldehyde typically proceeds in the presence of an oxidizing agent, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), which facilitates the cyclization and subsequent aromatization to form the benzimidazole ring. nih.govnih.gov The general scheme involves stirring the 3,4-diaminobenzenesulfonamide and a selected aldehyde in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695) at elevated temperatures. nih.govnih.gov This method's simplicity and the commercial availability of diverse aldehydes make it a highly effective route for generating a library of 2-substituted analogues. nih.gov

Alternatively, condensation with carboxylic acids requires harsh dehydrating conditions, often involving strong acids like polyphosphoric acid or heating at high temperatures, which can be less compatible with sensitive functional groups. nih.govnih.gov

Achieving the specific placement of the sulfonamide group at the C-6 position is critical. The most straightforward strategy to ensure this regioselectivity is to begin the synthesis with a precursor that already contains the sulfonamide group in the desired location. The use of 3,4-diaminobenzenesulfonamide as the starting diamine component inherently guarantees that the resulting benzimidazole will be substituted with the sulfonamide at the 6-position (or the equivalent 5-position, depending on the tautomeric form and nomenclature). nih.govsemanticscholar.org

A more complex, multi-step route can also be employed, starting from a simpler aniline (B41778) derivative. For instance, a synthesis can begin with 2-nitroaniline. semanticscholar.org The amino group is first protected, typically by acylation. The nitro-substituted ring then undergoes chlorosulfonation followed by amination to introduce the sulfonamide group. Subsequent reduction of the nitro group yields the required ortho-diamine, which can then be cyclized as described previously. This step-wise approach provides rigorous control over the substitution pattern, ensuring the formation of the desired 6-sulfonamide isomer. semanticscholar.org

Synthesis of N-Substituted this compound Analogues

Modification of the imidazole (B134444) nitrogen atoms (N-1 or N-3) introduces another layer of structural diversity. N-substitution is typically achieved by reacting the pre-formed this compound with an appropriate electrophile under basic conditions.

For example, a series of N-substituted-1H-benzimidazole-5(6)-sulfonamides can be synthesized by treating the parent heterocycle with various alkyl or aryl halides in the presence of a base like potassium carbonate. nih.govrsc.org The reaction of 6-(chloro/nitro)-1H-benzimidazole derivatives with substituted halides, facilitated by either conventional heating or microwave irradiation, has been shown to produce N-substituted products in moderate to excellent yields. rsc.org This alkylation can sometimes lead to a mixture of N-1 and N-3 isomers, depending on the reaction conditions and the nature of the substituent at the C-2 position.

Synthesis of 2-Substituted this compound Analogues

The functional group at the 2-position of the benzimidazole ring is a common site for modification, significantly influencing the molecule's properties. As mentioned in section 2.1.1, the most prevalent method for introducing this diversity is by varying the condensation partner used with 3,4-diaminobenzenesulfonamide.

A wide array of aromatic and aliphatic aldehydes can be used in the condensation reaction to furnish the corresponding 2-aryl or 2-alkyl-1H-benzimidazole-6-sulfonamide derivatives. nih.govsemanticscholar.orgnih.gov Researchers have successfully synthesized compounds with various substituents at the 2-position, including hydroxyphenyl, phenyl, and benzyl (B1604629) groups, by reacting 3,4-diaminobenzenesulfonamide with the corresponding aldehydes like 4-hydroxybenzaldehyde (B117250) or benzaldehyde. nih.gov

The following table summarizes the synthesis of several 2-substituted analogues:

| Starting Aldehyde | Reagents and Conditions | Product | Yield | Reference |

| 4-Hydroxybenzaldehyde | 3,4-diaminobenzenesulfonamide, Na₂S₂O₅, DMF, 80°C, 18h | 2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-6-sulfonamide | 72% | nih.gov |

| Benzaldehyde | N-(tert-butyl)-3,4-diaminobenzenesulfonamide, Na₂S₂O₅, DMF, 80°C, 18h | N-(tert-butyl)-2-phenyl-1H-benzo[d]imidazole-6-sulfonamide | 75% | semanticscholar.org |

| 4-Formylbenzoic acid | 3,4-diaminobenzenesulfonamide, Na₂S₂O₅, DMF, 80°C, 18h | 4-(6-Sulfamoyl-1H-benzo[d]imidazol-2-yl)benzoic acid | 70% | semanticscholar.org |

| 4-(Hydroxymethyl)benzaldehyde | N-(tert-butyl)-3,4-diaminobenzenesulfonamide, Na₂S₂O₅, DMF, 80°C, 18h | N-(tert-butyl)-2-(4-(hydroxymethyl)phenyl)-1H-benzo[d]imidazole-6-sulfonamide | 73% | semanticscholar.org |

This table is representative and not exhaustive of all synthesized compounds.

Design and Synthesis of Hybrid Benzimidazole-Sulfonamide Scaffolds

To explore new chemical space, the this compound scaffold is often integrated with other heterocyclic systems. This molecular hybridization aims to combine the structural features of different pharmacophores to create novel molecules.

Triazole Hybrids: A powerful and popular method for linking the benzimidazole-sulfonamide core to other molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction regioselectively forms a stable 1,2,3-triazole linker. nih.govd-nb.info The synthesis of these hybrids typically involves a multi-step process:

A benzimidazole derivative is functionalized with a terminal alkyne (e.g., propargyl bromide). d-nb.info

A separate sulfonamide-containing molecule (or another heterocycle) is converted into an azide. nih.gov

The two fragments are then joined using Cu(I) catalysis to yield the final benzimidazole-triazole-sulfonamide hybrid. nih.govd-nb.info

Imidazole Hybrids: Bis-benzimidazole and bis-imidazole sulfonamides have been synthesized by treating imidazole or benzimidazole with tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions. mdpi.com This approach allows for the incorporation of the sulfonamide moiety as a substituent on a molecule containing multiple imidazole or benzimidazole rings. mdpi.com

Benzothiazole Hybrids: The synthesis of benzimidazole-sulfonyl hybrids can also start from related sulfur-containing heterocycles. For example, a key intermediate, 2-mercaptobenzothiazole, can be prepared from o-phenylenediamine and carbon disulfide. nih.gov This intermediate can then be elaborated and coupled with sulfonamide derivatives to create more complex hybrid structures.

Advanced Synthetic Techniques in this compound Chemistry

Recent progress in synthetic organic chemistry has introduced powerful techniques that are applicable to the synthesis of complex heterocyclic molecules such as this compound. These methods, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions, provide efficient and versatile pathways for the construction and derivatization of the benzimidazole sulfonamide scaffold. They allow for shorter reaction times, milder conditions, and broader substrate scope compared to traditional methods.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.gov The synthesis of the benzimidazole core, a key step in forming this compound, can be efficiently achieved through the condensation of an appropriate o-phenylenediamine with a carboxylic acid or aldehyde under microwave irradiation. mdpi.comsemanticscholar.org

Several studies have demonstrated the effectiveness of microwave irradiation for the synthesis of various benzimidazole derivatives. For instance, the reaction between o-phenylenediamine and aldehydes can be conducted in solvent-free conditions, sometimes using a catalytic amount of a Lewis acid like Erbium(III) triflate (Er(OTf)₃), to produce 1,2-disubstituted benzimidazoles in high yields within minutes. mdpi.com While specific examples detailing the microwave-assisted synthesis of this compound are not abundant, the general methods for constructing the benzimidazole ring and forming sulfonamides are well-established and applicable. mdpi.comnih.gov For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been successfully accomplished using microwave irradiation, highlighting the compatibility of the sulfonamide group with this technique. nih.gov

The table below summarizes findings from various studies on the microwave-assisted synthesis of related benzimidazole and sulfonamide compounds, illustrating the typical conditions and advantages of this method.

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| o-phenylenediamine, Aromatic aldehydes | MK10 Clay, 60°C, MW | 2-Aryl-benzimidazoles | 10-15 min | 81-98% | mdpi.com |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Solvent-free, MW | 1,2-disubstituted benzimidazoles | 5-10 min | 86-99% | mdpi.com |

| 4-nitro-o-phenylenediamine, Ethylimidobenzylacetate hydrochlorides | Microwave irradiation | 5(6)-nitro-1H-benzimidazoles | Not specified | Not specified | semanticscholar.org |

| Chalcones, para-hydrazinobenzenesulfonamide hydrochloride | Ethanol, 200°C, 300W, MW | Pyrazoline-benzenesulfonamides | 7 min | Not specified | nih.gov |

| o-phenylenediamine derivatives, Aldehydes | Conventional vs. Microwave | Benzimidazole-thiazolidinediones | Significantly reduced with MW | Improved with MW | nih.gov |

Metal-Catalyzed Coupling Reactions for Sulfonamide Formation

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis and derivatization of sulfonamides. Palladium, copper, and nickel complexes are the most common catalysts employed for this purpose. thieme-connect.com These reactions are crucial for either introducing the sulfonamide group onto a pre-formed benzimidazole ring or for arylating the nitrogen of the sulfonamide group in this compound with various aryl or heteroaryl partners.

Palladium-Catalyzed Reactions

Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful method for the N-arylation of sulfonamides. thieme-connect.comtandfonline.com These reactions typically involve a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with biaryl phosphine ligands often providing the best results by facilitating the key reductive elimination step. thieme-connect.comorganic-chemistry.org This methodology can be applied to a wide range of aryl halides (bromides, chlorides) and triflates, demonstrating significant functional group tolerance. tandfonline.commit.edunih.gov For instance, palladium nanoparticles have been used as a reusable catalyst for the N-arylation of sulfonamides with aryl bromides and triflates under mild conditions. tandfonline.com

The table below outlines various palladium catalyst systems used for the synthesis of aryl sulfonamides.

| Palladium Source | Ligand | Base | Solvent | Substrates | Key Features | Reference |

| Pd(OAc)₂ | None (forms Pd-NPs) | K₂CO₃ | PEG-400 | Aryl bromides/triflates, Sulfonamides | Reusable catalyst, mild conditions | tandfonline.com |

| Pd₂(dba)₃ | t-BuXPhos | K₃PO₄ | tert-Amyl alcohol | Aryl nonaflates, Primary sulfonamides | General method, tolerates many functional groups | organic-chemistry.org |

| Palladacycle precatalysts | Biaryl phosphine ligands (L2, L3, L5, L7) | Na₂CO₃ | Anhydrous acetone | Arylboronic acids, Phenyl chlorosulfate | Forms arylsulfonyl chlorides for subsequent amination | nih.gov |

| Pd/AdBippyPhos | AdBippyPhos | Not specified | Not specified | (Hetero)aryl electrophiles, Secondary sulfonamides | Effective for challenging N,N-diaryl sulfonamides | thieme-connect.com |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent another vital strategy for the formation of C-N bonds in sulfonamide synthesis. dntb.gov.ua Copper catalysts are generally less expensive than palladium and are effective for the N-arylation of amines, amides, and sulfonamides with arylboronic acids or aryl halides. dntb.gov.uabeilstein-journals.org Copper-catalyzed cascade reactions have been developed for the one-pot synthesis of functionalized benzimidazoles and related fused heterocyclic sulfonamides. beilstein-journals.orgresearchgate.net These processes often involve the intramolecular N-arylation of sulfonamides to construct cyclic structures. beilstein-journals.org The versatility of copper catalysis makes it a practical and cost-effective method for synthesizing a diverse range of sulfonamide derivatives. dntb.gov.uamdpi.com

The table below summarizes different copper-catalyzed systems for sulfonamide and benzimidazole synthesis.

| Copper Source | Ligand | Base/Additives | Reaction Type | Product Type | Key Features | Reference |

| CuI | L-proline | K₂CO₃ | Cascade Reaction / Intramolecular N-arylation | Benzimidazole-fused cyclic sulfonamides | Synthesis of fused heterocyclic systems | beilstein-journals.org |

| Cu Salt | Not specified | Not specified | Domino C-N cross-coupling | 2-Arylaminobenzimidazoles | One-pot synthesis from thiourea (B124793) and aryl iodide | mdpi.com |

| Cu(I) | Not specified | Not specified | Three-component cascade and intramolecular N-arylation | Functionalized benzimidazoles | One-pot synthesis of substituted benzimidazoles | researchgate.net |

| CuCl | Ph₂PO₂H | O₂ (oxidant) | Cascade C=N/C-N bond formation | Quinazolinones (related heterocycles) | Cascade synthesis from o-aminobenzamides | beilstein-journals.org |

Structure Activity Relationship Sar Studies of 1h Benzimidazole 6 Sulfonamide Derivatives

Correlating Substituent Patterns on the Benzimidazole (B57391) Ring with Biological Effects

Positional Effects of Functional Groups (e.g., at C-2, N-1, C-5/C-6)

Substitutions at the N-1, C-2, and C-5/C-6 positions of the benzimidazole nucleus have been shown to be critical for biological activity. nih.gov

C-2 Position: The C-2 position is a common site for modification. The introduction of various aryl or alkyl groups can significantly impact the biological response. For instance, substitution with a p-nitrophenyl ring has been shown to be significant for antibacterial activity. rjptonline.org Conversely, substitution at the 2-position of benzimidazole was found to be unfavorable for Lck kinase inhibition. mdpi.com

N-1 Position: Substitution at the N-1 position can influence the lipophilicity and steric properties of the molecule. For example, the substitution of a benzyl (B1604629) group at the 1-position was found to enhance anti-inflammatory action. mdpi.com Furthermore, the presence of a benzenesulfonamido group at the 1-position of 2-benzylbenzimidazole has been reported to play a crucial role in boosting antibacterial activity. nih.gov

C-5/C-6 Positions: The C-5 and C-6 positions of the benzimidazole ring are also key determinants of biological activity. For instance, a compound with an electron-withdrawing nitro group at the 6-position exhibited greater anti-inflammatory activity compared to those with electron-donating groups. mdpi.comnih.gov In another study, substitution in position 6 with acylamino groups resulted in highly active angiotensin II antagonists. nih.gov The presence of a nitrile group at the C-6 position has been associated with excellent JAK3 inhibition. mdpi.com

| Position | Substituent | Observed Biological Effect |

| C-2 | p-Nitrophenyl | Significant for antibacterial activity. rjptonline.org |

| N-1 | Benzyl | Enhanced anti-inflammatory action. mdpi.com |

| C-6 | Nitro group | Increased anti-inflammatory activity. mdpi.comnih.gov |

| C-6 | Acylamino groups | Potent angiotensin II antagonists. nih.gov |

| C-6 | Nitrile group | Excellent JAK3 inhibition. mdpi.com |

Influence of Halogenation on Bioactivity

The introduction of halogen atoms into the benzimidazole scaffold can profoundly alter its physicochemical properties and, consequently, its biological activity. nih.gov Halogenation can affect factors such as lipophilicity, electronic character, and metabolic stability, which in turn can influence target binding and pharmacokinetic profiles. For example, the presence of a chloro group at the 6-position of a quinoline (B57606) ring attached to the 2-position of benzimidazole was found to be significant for antibacterial activity. rjptonline.org In a series of multi-kinase inhibitors, halogenated benzylidenebenzohydrazide hybrids of 1H-benzo[d]imidazole demonstrated potent inhibitory activity against key kinases. nih.gov

| Compound Series | Halogen Substituent | Effect on Bioactivity |

| Quinoline-benzimidazole hybrids | Chloro at C-6 of quinoline | Significant for antibacterial activity. rjptonline.org |

| Halogenated benzylidene-benzohydrazide hybrids | Varied halogen substitutions | Potent inhibition of multiple kinases. nih.gov |

Role of the Sulfonamide Linkage and Substitution on Activity Profiles

Directional Aspects of the Sulfonamide Bond

The orientation of the sulfonamide linkage is crucial for activity. For the antisecretory effect of certain benzimidazole derivatives, the -CH2SO- chain has to be attached to the 2-position of the pyridine (B92270) ring by the CH2 carbon and to the 2-position of the benzimidazole ring by the sulfur atom. tandfonline.com This specific connectivity highlights the importance of the directional arrangement of the sulfonamide bond for optimal interaction with its biological target.

N-Substitution Effects on Sulfonamide Moiety

Substitution on the nitrogen atom of the sulfonamide group provides a valuable handle for modulating the pharmacological properties of the parent compound. A series of N-substituted-1H-benzimidazole-5(6)-sulfonamides were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Certain compounds with specific N-substitutions exhibited strong antibacterial activity with low minimum inhibitory concentration (MIC) values. nih.gov For instance, some of the most active compounds had MIC values as low as 0.19 to 0.39 µg/mL. nih.gov This demonstrates that modifying the N-substituent of the sulfonamide can lead to a significant enhancement of biological potency.

| Compound Class | N-Substitution on Sulfonamide | Observed Biological Effect |

| 1H-Benzimidazole-5(6)-sulfonamides | Various substitutions | Strong antibacterial activity against S. aureus and MRSA. nih.gov |

SAR in Hybrid Benzimidazole-Sulfonamide Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been successfully applied to benzimidazole-sulfonamide derivatives. researchgate.net This strategy aims to achieve synergistic or additive effects, leading to enhanced biological activity. mdpi.com

The integration of a sulfonamide moiety into a benzimidazole scaffold has been shown to enrich the lipophilic properties of the resulting derivatives. nih.gov Benzimidazole-sulfonyl hybrids have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov For example, benzimidazole-incorporated sulfonamide analogues have been synthesized and shown to possess antibacterial activity. researchgate.net SAR studies on these hybrids have indicated that the presence of specific groups, such as p-NO2 and -OCH3 in a phenyl ring attached to the benzimidazole, can increase antibacterial activity. rjptonline.org

| Hybrid Scaffold | Key Structural Features | Observed Biological Effect |

| Benzimidazole-Sulfonamide | p-NO2 or -OCH3 on phenyl ring | Increased antibacterial activity. rjptonline.org |

| Benzimidazole-Thioacetamide-Oxadiazole | Thioacetamide linker | Essential for strong anti-inflammatory activity. mdpi.comnih.gov |

| Benzimidazole-Quinoline | 2,4-dichlorobenzyl at N-1 of benzimidazole | Potential lead for antimicrobial agents against resistant strains. rjptonline.org |

Mechanistic Investigations and Molecular Target Elucidation for 1h Benzimidazole 6 Sulfonamide Compounds

Inhibition of Key Enzyme Families

Derivatives of 1H-benzimidazole-6-sulfonamide have been extensively studied as inhibitors of various enzymes crucial in a range of physiological and pathological processes. The inherent structural features of the benzimidazole (B57391) ring, combined with the sulfonamide group, allow for diverse interactions with enzyme active sites.

Carbonic Anhydrase (CA) Isoforms (hCA I, II, IV, VII, IX, XII)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in processes such as pH regulation and ion transport. tandfonline.com The sulfonamide group is a well-established zinc-binding group, making CA inhibition a primary target for benzimidazole-sulfonamide derivatives. researchgate.net These compounds have shown significant inhibitory activity against several human (h) CA isoforms.

A series of 2-substituted-benzimidazole-6-sulfonamides were investigated for their inhibitory action on hCA I, II, IX, and XII. semanticscholar.org The study revealed several potent inhibitors with promising selectivity profiles, particularly towards the tumor-associated isoforms hCA IX and XII. semanticscholar.orgnih.gov Molecular docking studies have been employed to understand the structural basis for the observed activities and selectivities. nih.gov

The quest for isoform-selective CA inhibitors is a major focus of research to minimize off-target effects. Studies have shown that modifications to the benzimidazole scaffold can significantly influence selectivity.

For instance, a series of benzenesulfonamide (B165840) derivatives with benzimidazole moieties demonstrated that compounds with a para-substituted benzimidazole ring had higher binding potency for hCA I, II, VII, XII, and XIII compared to their meta-substituted counterparts. tandfonline.com Some of these compounds exhibited nanomolar affinities and notable selectivity for the tested CA isozymes. tandfonline.com

In another study, 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulfonamides were found to be potent and selective inhibitors of hCA II and VII, while showing less activity against hCA I and being inactive against hCA IV. researchgate.net This highlights the potential to design derivatives with specific isoform inhibition profiles.

The following table summarizes the inhibitory activities (Ki values) of selected 2-substituted-benzimidazole-6-sulfonamide derivatives against various hCA isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 6 | 213.6 | 18.5 | 6.8 | 4.9 |

| 7 | 442.1 | 15.6 | 5.9 | 4.5 |

| 8 | 358.4 | 14.8 | 6.2 | 4.7 |

| 9 | 25.4 | 7.5 | 9.8 | 5.1 |

| 12 | 98.7 | 8.9 | 5.4 | 4.3 |

| 17 | 356.9 | 12.3 | 7.1 | 5.2 |

| 18 | 411.2 | 18.9 | 8.5 | 6.3 |

| AAZ (Acetazolamide) | 250 | 12 | 25 | 5.7 |

Data sourced from Milite et al., 2019. researchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation and are validated targets for cancer therapy. rsc.orgplos.org Benzimidazole-based compounds have been developed as HDAC inhibitors. rsc.org

Specifically, novel hydroxamic acid-based HDAC inhibitors incorporating a benzimidazole core have been synthesized and evaluated. rsc.org One such compound demonstrated potent and selective inhibition of HDAC6, an isoform involved in regulating cytoplasmic proteins like α-tubulin. rsc.orgmdpi.comnih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the HDAC active site. rsc.org Research has also focused on developing dual inhibitors of HDACs and cyclooxygenase-2 (COX-2). mdpi.com

Lipoxygenase (LOX) Enzymes (e.g., 12-LOX)

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. sciforum.netnih.gov Benzimidazole derivatives have been investigated as inhibitors of LOX enzymes as a strategy to combat inflammation. sciforum.netnih.govturkjps.org

Virtual screening and subsequent synthesis have led to the identification of benzimidazole derivatives that potently suppress leukotriene formation in neutrophils, suggesting they act as 5-lipoxygenase-activating protein (FLAP) inhibitors. nih.govresearchgate.net One study identified a derivative, N‐(4‐{[(4‐chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide, as a potential inhibitor of lipoxygenase with an IC50 value of 135.31±0.81 μM. researchgate.net

Other Enzyme Targets

The structural versatility of this compound has led to its exploration as an inhibitor of a wide array of other enzymes.

USP7, HIV Protease, and Cysteine Protease: Sulfonamide-containing compounds, including those with a benzimidazole core, have shown potential as inhibitors of enzymes like HIV protease and cysteine proteases. turkjps.orgnih.gov The development of non-peptide inhibitors for HIV protease is an active area of research. science.gov

Cyclooxygenase (COX-II): Benzimidazole derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govturkjps.org Some compounds have shown high selectivity for COX-2 over COX-1. nih.gov

α-Amylase: Benzimidazole-sulfonyl hybrids have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. researchgate.net

Filamenting Temperature Sensitive Protein of Mtb (FtsZ): While specific data on this compound is limited, the broader class of benzimidazoles has been investigated for its potential to inhibit FtsZ, a key protein in bacterial cell division, suggesting a possible avenue for developing new antibacterial agents.

Molecular Interactions with Biological Pathways

The biological effects of this compound compounds stem from their interactions with various biological pathways. The benzimidazole ring system can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the sulfonamide group contributes to specific enzyme inhibition.

The inhibition of enzymes like carbonic anhydrases and histone deacetylases directly impacts cellular processes. For instance, inhibition of tumor-associated CA IX can affect the tumor microenvironment, while HDAC inhibition influences gene expression. The anti-inflammatory effects observed with some derivatives are mediated through their interaction with pathways involving COX and LOX enzymes. Furthermore, the potential for these compounds to interact with DNA could affect replication and transcription processes.

Interference with Microbial Growth and Replication Processes

The benzimidazole scaffold is structurally similar to the purine (B94841) bases of DNA, such as adenine (B156593) and guanine. nih.gov This resemblance allows benzimidazole derivatives to interfere with essential microbial processes. Compounds incorporating the benzimidazole-sulfonamide structure have demonstrated significant antimicrobial properties by disrupting fundamental cellular activities like DNA replication. researchgate.netrjpbcs.comrjptonline.org

A primary mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov By targeting the B subunit of DNA gyrase, these compounds can disrupt the topological state of DNA, ultimately leading to cell death. nih.gov Molecular docking studies have further illuminated these interactions, showing that benzimidazole derivatives can bind to DNA gyrase, preventing the replication process. nih.gov For instance, some benzimidazole derivatives have been shown to form stable complexes with DNA, blocking replication and subsequent cell division. rjptonline.org The interaction often involves the formation of hydrogen bonds with key amino acid residues in the enzyme's active site, such as Asp1083, Arg1122, and others. nih.gov

Furthermore, some benzimidazole derivatives have been found to inhibit mammalian DNA topoisomerase I, an enzyme involved in controlling DNA topology during various cell cycle stages. nih.gov For example, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was identified as a potent inhibitor of topoisomerase I. nih.gov The ability of these compounds to interact with and inhibit topoisomerases underscores their potential to disrupt microbial growth and replication.

The antimicrobial efficacy of various benzimidazole-sulfonamide derivatives has been quantified through in vitro assays. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric.

| Compound Type | Target Microorganism | Reported Activity | Source |

|---|---|---|---|

| Benzimidazole-sulfonamide derivatives | Gram-positive and Gram-negative bacteria | Promising activity against both types of bacteria. mdpi.com | mdpi.com |

| Benzimidazole-incorporated sulfonamide analogues | Gram-positive bacteria (e.g., S. aureus) and fungi | Potent activity against tested strains. rjptonline.org | rjptonline.org |

| Benzimidazole-quinolone hybrid | Resistant bacterial strains | Binds efficiently with DNA to block replication. rjptonline.org | rjptonline.org |

| Benzimidazole-1,2,4-triazole hybrids | S. aureus, B. subtilis, P. vulgaris, E. coli | MIC values ranging from 3.125–6.25 μg/mL for the most promising compounds. mdpi.com | mdpi.com |

Modulation of Inflammatory Mediators

The anti-inflammatory properties of benzimidazole derivatives are well-documented and are primarily attributed to their ability to modulate the synthesis of key inflammatory mediators, such as prostaglandins. nih.govresearchgate.net Prostaglandins are produced via the cyclooxygenase (COX) pathway, and inhibition of COX enzymes is a major strategy for controlling inflammation. nih.gov

Benzimidazole compounds, including those with sulfonyl or sulfonamide functionalities, have been shown to act as inhibitors of COX enzymes. nih.govnih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in normal physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research has led to the development of novel benzimidazole derivatives that demonstrate selective inhibition of COX-2. nih.gov For instance, a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles were designed and found to be potent and selective COX-2 inhibitors. nih.gov

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Source |

|---|---|---|---|

| Compound 11b (a 2-(4-(methylsulfonyl) phenyl) benzimidazole derivative) | 0.10 | 134 | nih.gov |

| Celecoxib (Reference Drug) | 0.045 | >222 | researchgate.net |

Beyond COX inhibition, benzimidazole derivatives also target other key enzymes in the prostaglandin (B15479496) synthesis pathway. One such target is microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that works downstream of COX-2 to specifically produce prostaglandin E2 (PGE2), a major mediator of inflammation and pain. acs.org A novel series of benzimidazoles has been identified as potent inhibitors of mPGES-1, with some analogs exhibiting IC₅₀ values in the nanomolar range. acs.org Compound 44 (AGU654) from this series showed remarkable selectivity for mPGES-1 over COX-1 and COX-2. acs.org

Interactions with Specific Receptors and Proteins

The biological effects of this compound and its derivatives are also mediated through interactions with a range of specific receptors and proteins involved in signaling pathways for pain and inflammation. nih.govnih.gov

TRP Vanilloid-1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that acts as a sensor for noxious stimuli, including heat and capsaicin. nih.gov It plays a significant role in pain and inflammation. nih.goved.ac.uk Benzimidazole derivatives have been developed as potent antagonists of the TRPV1 receptor. nih.govnih.gov By blocking the activation of this channel, these compounds can produce analgesic effects. For example, a class of TRPV1 antagonists built on a benzo[d]imidazole platform was designed, leading to the identification of mavatrep , which potently antagonized capsaicin-induced calcium influx in cells expressing human TRPV1 channels with an IC₅₀ value of 4.6 nM. nih.gov

Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in regulating pain and inflammation. nih.govnih.gov Benzimidazole derivatives have been investigated as ligands for these receptors. researchgate.netnih.gov Notably, substitutions on the benzimidazole ring, such as a carboxamide or a sulfamoyl group at the C5 position, have been shown to produce selective CB2 receptor agonists. nih.gov The CB2 receptor is an attractive therapeutic target because it is primarily expressed in peripheral tissues and immune cells, and its activation can modulate inflammation without the psychoactive effects associated with CB1 receptor activation. nih.gov Some benzimidazole derivatives have shown high selectivity for the CB2 receptor over the CB1 receptor. nih.govresearchgate.net

| Compound Feature | Receptor Target | Reported Activity | Source |

|---|---|---|---|

| C5-carboxamide substitution on benzimidazole | Human CB1 and CB2 receptors | Highly selective CB2 agonist with Ki values of 3170 nM (CB1) and 3.3 nM (CB2). nih.gov | nih.gov |

| Benzimidazole derivatives | CB2 Receptor | Binding affinities up to 1nM with good to excellent selectivity (>1000-fold) over the CB1 receptor. researchgate.net | researchgate.net |

Bradykinin (B550075) Receptors

Bradykinin is a peptide that mediates inflammation and pain through its interaction with B1 and B2 receptors. google.com Benzimidazole derivatives have been identified as antagonists of bradykinin receptors. nih.govnih.gov For instance, substitutions at the C2 and C3 positions of the benzimidazole scaffold can result in antagonism of the bradykinin receptor. nih.gov This antagonistic activity presents another avenue through which these compounds can exert anti-inflammatory effects.

Cytokines

Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response. Benzimidazole derivatives have been shown to inhibit the production and activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov For example, 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles have been reported as potent inhibitors of TNF-α. nih.gov The ability to suppress cytokine production is a key mechanism contributing to the anti-inflammatory profile of this class of compounds. nih.govrsc.org

Preclinical Biological Spectrum of 1h Benzimidazole 6 Sulfonamide Analogues

Antimicrobial Efficacy

Derivatives of 1H-benzimidazole-6-sulfonamide have shown significant promise as antimicrobial agents, with studies demonstrating their effectiveness against a wide array of bacteria, fungi, mycobacteria, and protozoa.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Novel imidazole (B134444) and benzimidazole (B57391) compounds featuring a sulfonamido moiety have been synthesized and assessed for their in vitro antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com Many of these synthesized compounds have demonstrated promising activity against both bacterial types. mdpi.com The substitution pattern on the benzimidazole ring has been shown to significantly influence the antibacterial potency. For instance, the presence of an electron-withdrawing nitro group tends to enhance antibacterial activity more than electron-donating groups like methyl or methoxy (B1213986). mdpi.com

One study highlighted that certain benzimidazole sulfonamide hybrids were potent against Staphylococcus aureus and Escherichia coli. rjptonline.org Specifically, compounds with a p-nitro substitution showed strong activity against S. aureus, while those with a methoxy group were more effective against E. coli. rjptonline.org Another study found that some benzimidazolone derivatives, which are structurally related to benzimidazoles, exhibited very good activity against several Gram-positive and Gram-negative microorganisms. nih.gov The presence of a sulfonamide group was determined to be crucial for the antimicrobial activity of these compounds. nih.gov

Table 1: Antibacterial Activity of this compound Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3c | Acinetobacter calcoaceticus | 0.05 mg/mL | mdpi.com |

| Compound 10 | Staphylococcus aureus | 0.05 mg/mL | rjptonline.org |

| Compound 11 | Escherichia coli | 0.05 mg/mL | rjptonline.org |

| Compounds 3a-b, 4a,b, 11 | Enterococcus faecalis | 0.1-0.35 mg/mL | mdpi.com |

| Phenylpropionic acid derivative (6h ) | Mycobacterium tuberculosis | 100 | nih.gov |

MIC: Minimum Inhibitory Concentration

A significant area of research has been the evaluation of this compound analogues against drug-resistant bacteria. A series of N-substituted-1H-benzimidazole-5(6)-sulfonamides and related compounds were synthesized and tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Several of these compounds demonstrated potent antibacterial activity with low minimum inhibitory concentration (MIC) values, with the most active compounds showing MICs ranging from 0.19 to 0.39 µg/mL. nih.gov

In another study, novel polyhalogenated 2-phenylbenzimidazoles were evaluated for their in vitro activity against drug-resistant strains, including MRSA and vancomycin-resistant Enterococcus faecium (VRE). researchgate.net Certain compounds in this series exhibited excellent inhibitory activity. researchgate.net For example, one compound was more active than vancomycin (B549263) against MRSA, with an MIC of 0.19 µg/mL. researchgate.net Other derivatives showed the best inhibitory activity against VRE with an MIC of 1.56 µg/mL. researchgate.net The development of benzimidazole-based inhibitors for dihydrofolate reductase (DHFR) has also been explored as a strategy to combat MRSA. acs.org

Furthermore, a series of benzimidazolylbenzenesulfonamide compounds were synthesized and showed strong antibacterial activity against MRSA and Bacillus subtilis. nih.gov The structure-activity relationship studies revealed that the presence of an electron-withdrawing group, such as a nitro group, on the benzimidazole ring enhanced the antimicrobial activity. nih.gov

Table 2: Activity of this compound Analogues against Drug-Resistant Bacteria

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 30, 31, 32 | MRSA | 0.19 - 0.39 | nih.gov |

| Compound 11 | MRSA | 0.19 | researchgate.net |

| Compound 8, 35 | VRE | 1.56 | researchgate.net |

| Compounds 16, 23, 24 | S. aureus | 1.56 | nih.gov |

| Compounds 45-46, 55-57 | MRSA | 0.39 - 1.56 | researchgate.net |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus

Antifungal Activity

Analogues of this compound have also been investigated for their antifungal properties. Benzimidazole derivatives are known to exhibit a broad spectrum of antifungal activity. rjptonline.org For instance, some benzimidazolone derivatives have demonstrated very good activity against various fungal strains. nih.gov The sulfonamide group, in conjunction with other structural features, was found to be vital for the antifungal efficacy of these compounds. nih.gov

In a study of novel benzimidazole-incorporated sulfonamide analogues, one compound was found to have potent activity against tested fungi. rjptonline.org Another study reported that while some novel N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole derivatives were evaluated, they did not show significant activity against the tested fungal strains. rjptonline.org However, other research has identified benzimidazole derivatives with notable inhibitory effects against Candida albicans and Aspergillus niger. frontiersin.org Specifically, certain N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides displayed significant inhibitory effects against A. niger. frontiersin.org

Table 3: Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 4 | Fungi | Potent Activity | rjptonline.org |

| Compound 28 | Aspergillus niger | 3.12 | frontiersin.org |

| Compound 28 | Most tested fungal strains | 3.12 | frontiersin.org |

| Compound 47 | Aspergillus niger | 0.018 mM | frontiersin.org |

MIC: Minimum Inhibitory Concentration

Antitubercular Activity

The search for new and effective treatments for tuberculosis has led to the investigation of this compound analogues. Several benzimidazole derivatives have been reported to possess antitubercular activity. ijpsr.com For example, a phenylpropionic acid derivative of a benzimidazolone showed promising activity against Mycobacterium tuberculosis. nih.gov

A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles were synthesized and demonstrated antitubercular activity against Bacterium tuberculosis. rjpbcs.com In another study, a series of imidazo (B10784944) mdpi.comresearchgate.netresearchgate.netthiadiazole-benzimidazole derivatives were screened for their antitubercular activity. ijpsr.com Furthermore, novel benzimidazole aminoesters have been discovered and evaluated for their antimycobacterial activity, with some compounds showing significant potency. ijpsr.com The incorporation of a sulfonamide functionality within a benzimidazo-thiazole scaffold has also been explored, yielding derivatives with potent antitubercular activity. nih.gov Some of these compounds exhibited MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis, which is comparable to standard antitubercular drugs. nih.gov

Antiprotozoal Activity

The antiparasitic potential of 1H-benzimidazole derivatives has been explored, with studies indicating their efficacy against various protozoa. researchgate.net A series of synthesized 1H-benzimidazole derivatives were tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica. nih.gov The results showed that most of the tested compounds were more active as antiprotozoal agents than the standard drugs metronidazole (B1676534) and albendazole (B1665689). nih.gov Specifically, 2-methoxycarbonylamino derivatives have demonstrated strong antiprotozoal activity against several protozoan parasites. researchgate.netnih.gov

Antineoplastic and Antiproliferative Potential

In addition to their antimicrobial properties, this compound analogues have garnered significant attention for their antineoplastic and antiproliferative activities. rsc.orgd-nb.info These compounds have been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents. rsc.org

A sulfonamide–benzimidazole hybrid, was reported to possess potent antiproliferative activity against a range of cancer cell lines including HeLa, HT1080, MDA-MB-231, 786-O, HepG2, A375, and DU145. nih.gov Another study on benzimidazole-based sulfonamide analogues revealed that they exhibited specific inhibition toward tumor-associated carbonic anhydrase isoforms CA-IX and CA-XII. researchgate.net The substitution pattern on the benzimidazole ring plays a crucial role in the anticancer activity. For instance, the substitution of a benzimidazol-2-yl with a 5-nitrobenzimidazol-2-yl moiety resulted in a more powerful and broad-spectrum anticancer action. rsc.org

Table 4: Antineoplastic and Antiproliferative Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| FA16 | HeLa, HT1080, MDA-MB-231, 786-O, HepG2, A375, DU145 | 0.70–4.34 µM | nih.gov |

| 2b | HeLa | 1.91 µM | nih.gov |

| 46c | HeLa | - | rsc.org |

| 19 | MCF-7 | 1.5 µM | ijpsr.com |

| 19 | Hep-G2 | 8.7 µM | ijpsr.com |

| AL106 | U87 (Glioblastoma) | ~40% growth inhibition at 10 µM | mdpi.com |

IC50: Half-maximal inhibitory concentration

Anti-inflammatory Properties

Benzimidazole-sulfonamide hybrids have demonstrated notable anti-inflammatory effects in various preclinical models. nih.gov The mechanism often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX). orientjchem.orgnih.gov

Researchers have synthesized and evaluated numerous derivatives for their ability to reduce inflammation. For instance, Tahlan and coworkers developed benzimidazole-sulfonyl derivatives 77 (a–c), which exhibited significant anti-inflammatory activities when compared against the standard drug indomethacin. nih.gov Similarly, a series of 2-substituted benzimidazole derivatives were prepared, among which 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene (B151609) sulfonamide (compound 7) showed 64% inhibition in a carrageenan-induced rat paw edema model, an efficacy comparable to the standard drug diclofenac (B195802) sodium. jmpas.com In another study, 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole derivatives bearing amino groups showed a reduction in paw edema of up to 39.7%. nih.gov Furthermore, pyrazino[1,2-a] benzimidazole compounds featuring a methylsulfonyl (SO₂Me) pharmacophore have been identified as potent and selective COX-2 inhibitors, with IC₅₀ values as low as 0.08 μM. orientjchem.org Another compound, 3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)aniline (9), displayed a 37.31% inhibition in the same rat paw edema model. jmpas.com

Table 1: Preclinical Anti-inflammatory Activity of this compound Analogues

| Compound/Derivative Series | Model/Assay | Key Findings | Reference(s) |

| Derivatives 77 (a-c) | In vivo (General) | Good anti-inflammatory activity compared to indomethacin. | nih.gov |

| Compound 7 | Carrageenan-induced rat paw edema | 64% inhibition, comparable to diclofenac sodium. | jmpas.com |

| Pyrazino[1,2-a] benzimidazoles | In vitro COX-2 Inhibition | Potent and selective COX-2 inhibition (IC₅₀ = 0.08 μM). | orientjchem.org |

| Compound 9 | Carrageenan-induced rat paw edema | 37.31% inhibition. | jmpas.com |

| 5-amino substituted derivatives | Carrageenan-induced rat paw edema | Up to 39.7% reduction in paw volume. | nih.gov |

Antiviral Activity

The benzimidazole nucleus is a core component of several antiviral agents, and its sulfonamide derivatives have been explored for their potential to inhibit a range of viruses. nih.govresearchgate.net

Preclinical studies have shown activity against both human and plant viruses. Chen and coworkers synthesized a series of benzimidazole-sulfonamide derivatives (75a–f) and tested their efficacy against the Tobacco Mosaic Virus (TMV). nih.gov Compounds 75a and 75b demonstrated inhibitory rates of 61.5% and 57.6%, respectively, at a concentration of 500 μg/mL, outperforming the standard drug ningnanmycin. nih.gov In another investigation, Tahlan and colleagues reported that novel benzimidazole derivatives 74a and 74b were capable of inhibiting Human Immunodeficiency Virus type-1 (HIV-1). nih.gov The broad antiviral potential of this class of compounds is an active area of research. nih.govresearchgate.net

Table 2: Preclinical Antiviral Activity of this compound Analogues

| Compound/Derivative Series | Target Virus | Key Findings | Reference(s) |

| Derivatives 75a & 75b | Tobacco Mosaic Virus (TMV) | 61.5% and 57.6% inhibition at 500 μg/mL, respectively. | nih.gov |

| Derivatives 74a & 74b | Human Immunodeficiency Virus type-1 (HIV-1) | Demonstrated inhibitory activity against HIV-1. | nih.gov |

Anthelmintic Activity

Benzimidazole derivatives are a cornerstone of anthelmintic therapy, and research into related sulfonamides continues to yield promising candidates. researchgate.netrjpbcs.com These compounds are effective against a variety of helminths, including gastrointestinal nematodes. rjpbcs.comnih.gov

In an in-vitro study, benzimidazole derivatives were tested against the parasitic nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov Compound BZ6 was found to kill 100% of adult H. polygyrus with an IC₅₀ value of 5.3 µM, while compound BZ12 killed 81% of adult T. muris with an IC₅₀ of 8.1 µM. nih.gov Other research has focused on the synthesis of benzimidazole derivatives incorporating a sulfonamide moiety, which have shown significant anthelmintic properties. researchgate.net Additionally, novel substituted benzenesulfonamides have been developed and patented as active anthelmintic agents, particularly against mature and immature Fasciola (liver fluke). google.com

Table 3: Preclinical Anthelmintic Activity of this compound Analogues

| Compound/Derivative | Target Organism | Key Findings | Reference(s) |

| Compound BZ6 | Heligmosomoides polygyrus (adult) | 100% mortality; IC₅₀ = 5.3 µM. | nih.gov |

| Compound BZ12 | Trichuris muris (adult) | 81% mortality; IC₅₀ = 8.1 µM. | nih.gov |

| Substituted benzenesulfonamides | Fasciola species | Active against mature and immature liver flukes. | google.com |

Antioxidant Activity

Many benzimidazole-sulfonamide analogues exhibit antioxidant properties by scavenging free radicals, which play a role in numerous disease pathologies. nih.govfrontiersin.org The antioxidant capacity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. ymerdigital.comtandfonline.com

A study on novel substituted 1H-benzimidazole derivatives identified compound 3a as having a very strong antioxidant profile, with an IC₅₀ value of 16.73 mg/ml, which was comparable to the standard antioxidant BHT. ymerdigital.com Research by Baldisserotto et al. on arylbenzimidazole derivatives reported several compounds with remarkable potency against various free radicals. frontiersin.org Another investigation into benzimidazole hydrazones revealed that the introduction of multiple hydroxyl groups on the aryl ring significantly enhances the antioxidant capacity. nih.gov Poddar and colleagues synthesized substituted benzimidazoles, with compound 201 showing moderate antioxidant potential with an IC₅₀ of 144.84 µg/ml in a DPPH assay. frontiersin.org

Table 4: Preclinical Antioxidant Activity of this compound Analogues

| Compound/Derivative | Assay | Key Findings | Reference(s) |

| Compound 3a | DPPH Scavenging | Strong activity; IC₅₀ = 16.73 mg/ml. | ymerdigital.com |

| Compound 201 | DPPH Scavenging | Moderate activity; IC₅₀ = 144.84 µg/ml. | frontiersin.org |

| Benzimidazole hydrazones | DPPH, FRAP, ORAC | Activity enhanced by multiple hydroxyl groups. | nih.gov |

| Triheterocyclic derivatives | CUPRAC, ABTS, DPPH | Showed significant antioxidant activity. | tandfonline.com |

Antidiabetic Activity

Analogues of this compound have emerged as promising candidates for managing diabetes, primarily through the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. researchgate.netmdpi.com Inhibiting these enzymes slows the absorption of glucose, helping to control postprandial hyperglycemia. nih.gov

A series of benzimidazole-sulfonyl hybrids were reported to have α-amylase inhibitory activity, with one derivative (compound 80) showing an IC₅₀ value as low as 0.90 ± 0.05 μM. nih.govresearchgate.net In a separate study, novel hybrid benzimidazole urea (B33335) compounds were evaluated, with compounds 3e and 3g demonstrating good inhibition of both α-amylase and α-glucosidase. mdpi.com Further research on cyclic sulfonamides identified several derivatives (12i, 12k) as potent α-glucosidase inhibitors with IC₅₀ values of 25.88 µM and 30.45 µM, respectively, which were more potent than the reference drug acarbose. mdpi.com Similarly, some of these derivatives were also potent inhibitors of α-amylase, with one compound (12i) having an IC₅₀ of 7.52 µM. mdpi.com

Table 5: Preclinical Antidiabetic Activity of this compound Analogues

| Compound/Derivative Series | Target Enzyme | Key Findings | Reference(s) |

| Compound 80 | α-Amylase | Potent inhibition; IC₅₀ = 0.90 ± 0.05 μM. | researchgate.net |

| Cyclic Sulfonamide 12i | α-Glucosidase | Potent inhibition; IC₅₀ = 25.88 μM. | mdpi.com |

| Cyclic Sulfonamide 12i | α-Amylase | Potent inhibition; IC₅₀ = 7.52 µM. | mdpi.com |

| Benzimidazole-thiazole hybrids | α-Amylase & α-Glucosidase | Good to moderate inhibition; IC₅₀ ranges from 1.30-38.60 µM and 2.70-42.30 µM, respectively. | nih.gov |

| Benzimidazole ureas (3e, 3g) | α-Amylase & α-Glucosidase | Good inhibitory activity against both enzymes. | mdpi.com |

Antihypertensive Activity

The benzimidazole scaffold is a key feature of several antihypertensive drugs that act on the renin-angiotensin system (RAS). mdpi.comresearchgate.net Derivatives of this compound have been specifically designed as angiotensin II (Ang II) receptor antagonists and angiotensin-converting enzyme (ACE) inhibitors. mdpi.comnih.govnih.gov

A study focused on a series of 5-alkylsulfamoyl benzimidazole derivatives as novel Ang II receptor antagonists. nih.gov The in-vitro and in-vivo activities were found to be related to the size of the alkyl group, with bulky groups like tert-butyl (compound 4g) and cyclohexyl (compound 4h) showing the most promising antagonism. nih.gov The pA₂ value, a measure of antagonist potency, for compound 4g was found to be higher than the reference drug losartan. nih.gov In the field of ACE inhibition, one derivative, 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline (2a), was identified as an exceptionally potent inhibitor with an I₅₀ value of 1.0 x 10⁻⁹ M. nih.gov This compound also demonstrated significant blood pressure-lowering effects in hypertensive rats. nih.gov

Table 6: Preclinical Antihypertensive Activity of this compound Analogues

| Compound/Derivative | Mechanism of Action | Key Findings | Reference(s) |

| Compound 4g | Angiotensin II Receptor Antagonist | High in-vitro antagonist potency (pA₂ > losartan). | nih.gov |

| Compound 4h | Angiotensin II Receptor Antagonist | Promising in-vitro and in-vivo activity. | nih.gov |

| Compound 2a | ACE Inhibitor | Highly potent; I₅₀ = 1.0 x 10⁻⁹ M. | nih.gov |

Computational Chemistry and Rational Drug Design Approaches for 1h Benzimidazole 6 Sulfonamide Scaffolds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a receptor's active site. For 1H-benzimidazole-6-sulfonamide derivatives, docking studies have been instrumental in elucidating their mechanism of action against various targets.

For instance, in the development of carbonic anhydrase (CA) inhibitors, molecular docking has been used to understand the binding modes of 2-substituted-benzimidazole-6-sulfonamides. nih.govsemanticscholar.org These studies revealed that the sulfonamide group coordinates with the zinc ion in the active site of CA isoforms, while the benzimidazole (B57391) core and its substituents engage in hydrogen bonding and hydrophobic interactions with surrounding amino acid residues. nih.govsemanticscholar.org Docking simulations of these compounds into human CA isoforms I, II, IX, and XII have helped to explain the observed inhibitory activities and selectivity profiles. nih.govsemanticscholar.org For example, the recognition pattern conducive to potent inhibition of hCA IX was found to be less likely for hCA I and hCA II due to significant steric clashes. nih.gov

Similarly, in the quest for novel antimicrobial agents, docking studies of benzimidazole derivatives have been performed against DNA gyrase and topoisomerase IV. ekb.eg These simulations help to visualize how the benzimidazole scaffold can fit within the enzyme's binding pocket, guiding the synthesis of new potential inhibitors. ekb.eg

Conformational Analysis and Binding Mode Predictions

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its different spatial arrangements can influence its biological activity. For flexible molecules like some this compound derivatives, identifying the bioactive conformation is a key step in rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is used to develop mathematical models that can predict the activity of new, unsynthesized compounds.

For benzimidazole derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their therapeutic effects. nih.govresearchgate.net These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net A study on 1H-benzimidazole derivatives as antiprotozoal agents found that thermodynamic and electronic parameters had a significant correlation with biological activity. researchgate.net By constructing a reliable QSAR model, researchers can prioritize the synthesis of compounds with a higher probability of being active, thereby saving time and resources. nih.govresearchgate.net

| Statistical Parameter | Value |

|---|---|

| r (Correlation Coefficient) | >0.90 |

| Fischer Test Value (F) | 33.10 |

| s (Standard Deviation) | <0.30 |

| Chance Correlation | <0.01 |

| Cross-validated Squared Correlation Coefficient (Q²) | >0.76 |

In silico Prediction of Pharmacological Profiles

Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. d-nb.inforsc.org These in silico predictions are crucial for early-stage drug discovery, as they help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. rsc.org

For various benzimidazole-sulfonamide hybrids, in silico ADME and toxicity predictions have been conducted. d-nb.info These studies often assess parameters such as oral bioavailability, blood-brain barrier penetration, and potential for mutagenicity or carcinogenicity. d-nb.info For instance, a study on novel benzimidazole-1,2,3-triazole-sulfonamide hybrids indicated that the designed compounds were predicted to be non-mutagenic and non-carcinogenic. d-nb.info Similarly, in silico ADME predictions for 2-(4-(methylsulfonyl) phenyl) benzimidazoles suggested promising drug-likeness profiles. rsc.org

| Compound | Molecular Weight (<500) | logP (<5) | TPSA (Ų) |

|---|---|---|---|

| BIM1 | 208.26 | 3.09 | 41.49 |

| BIM2 | 224.26 | 3.45 | 41.49 |

| BIM3 | 242.71 | 3.88 | 41.49 |

| BIM4 | 242.71 | 3.88 | 41.49 |

| BIM5 | 254.29 | 3.07 | 61.95 |

| BIM6 | 238.29 | 3.44 | 50.72 |

| BIM7 | 284.73 | 3.86 | 61.95 |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of promising hit compounds.

Once a hit is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, virtual screening has been used to discover novel inhibitors for various targets. researchgate.netcas.cn For example, a virtual screening approach led to the identification of benzimidazole-containing compounds as novel PD-L1 inhibitors. researchgate.net Following the initial discovery, rational drug design and structure-activity relationship (SAR) studies are used to guide the synthesis of analogs with improved characteristics. This iterative process of design, synthesis, and testing, supported by computational predictions, is a powerful strategy for developing new drug candidates. researchgate.netrsc.org

Emerging Research Frontiers and Methodological Challenges in 1h Benzimidazole 6 Sulfonamide Research

Addressing Drug Resistance Mechanisms

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms. mdpi.com Benzimidazole (B57391) sulfonamides have emerged as a promising class of compounds in this fight, particularly against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Research into the structure-activity relationships (SAR) of benzimidazolylbenzenesulfonamide (BZS) derivatives has revealed that specific substitutions on the benzimidazole ring are crucial for potent antibacterial activity. mdpi.com Studies have shown that the introduction of electron-withdrawing groups, such as a nitro group, significantly enhances the antimicrobial efficacy against Gram-positive bacteria. mdpi.commdpi.com For instance, BZS derivatives with a nitro group at position 5 and a halogen (chlorine or bromine) at position 4 of the benzimidazole ring exhibit the highest activity against MRSA and Bacillus subtilis. mdpi.com Conversely, the presence of electron-releasing groups tends to decrease the activity. mdpi.com

The mechanism of resistance to sulfonamides often involves the acquisition of mobile genetic elements that code for alternative, drug-insensitive enzymes. biorxiv.org For example, bacteria can acquire sul genes that produce a divergent dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of sulfonamides, which has a very low affinity for the drug but retains its natural substrate affinity. biorxiv.org Research on benzimidazole sulfonamides aims to develop compounds that can either effectively inhibit these resistant enzyme variants or act on entirely different bacterial targets, thus bypassing the primary resistance mechanism. The structural versatility of the benzimidazole scaffold allows for the design of analogues that can overcome these challenges. rjptonline.org

| Compound | Substituents on Benzimidazole Ring | MIC (µg/mL) vs. MRSA | Reference |

|---|---|---|---|

| Nitro-BZS Derivative 1 | 5-NO₂, 4-Cl | 2-4 | mdpi.com |

| Nitro-BZS Derivative 2 | 5-NO₂, 4-Br | 2-4 | mdpi.com |

| Nitro-BZS Derivative 3 | 7-NO₂ | 2-4 | mdpi.com |

| Unsubstituted BZS | None | >500 | mdpi.com |

Development of Novel Synthetic Routes for Complex Analogues

The exploration of the vast chemical space around the 1H-benzimidazole-6-sulfonamide core requires the development of innovative and efficient synthetic methodologies. researchgate.net These routes must be versatile enough to allow for the creation of diverse libraries of complex analogues for biological screening.

A common and effective method for synthesizing 2-substituted-1H-benzimidazole-6-sulfonamides involves the condensation reaction of a diamino-benzenesulfonamide derivative with an appropriate aldehyde. nih.govnih.gov For example, 3,4-diamino-N-(pyridin-2-yl)benzenesulfonamide can be reacted with various substituted benzaldehydes in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) to yield a range of analogues. nih.gov This approach allows for systematic modification at the 2-position of the benzimidazole ring, which is critical for tuning the biological activity and selectivity. semanticscholar.orgnih.gov

Another key synthetic strategy involves the initial synthesis of a protected benzimidazole core, followed by functionalization. For instance, N-(tert-butyl)-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-sulfonamide can be synthesized and subsequently deprotected using a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) to yield the primary sulfonamide. nih.gov More complex routes involve multi-step sequences, such as the N-alkylation of benzimidazoles with bromoacetyl-benzenesulfonamides to create derivatives with extended linkers between the benzimidazole and sulfonamide moieties. tandfonline.com These advanced synthetic methods are crucial for generating novel compounds with improved pharmacological profiles. researchgate.nettandfonline.com

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 3,4-Diaminobenzenesulfonamide (B1301043) derivative, Substituted Benzaldehyde | Na₂S₂O₅, DMF, 80°C | 2-Substituted-1H-benzimidazole-6-sulfonamides | nih.gov |

| N-(tert-butyl)-protected benzimidazole sulfonamide | DCM/TFA | Deprotected primary sulfonamides | nih.gov |

| 2-Substituted benzimidazoles, Bromoacetyl-benzenesulfonamides | N-alkylation | N-alkylated benzimidazole sulfonamides | tandfonline.com |

| o-Phenylenediamine (B120857), Carbonyl compounds | Acid catalysts (e.g., p-toluenesulfonic acid) | General benzimidazole synthesis | researchgate.net |

Advanced Structural Characterization of Biomolecular Interactions

Understanding how this compound and its analogues interact with their biological targets at an atomic level is fundamental for rational drug design. Advanced structural biology techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational methods like molecular docking, are indispensable tools in this endeavor. semanticscholar.orgacs.orgnih.gov

These studies have provided detailed insights into the binding modes of benzimidazole sulfonamides with various enzymes. For instance, when inhibiting carbonic anhydrases, the primary sulfonamide group (-SO₂NH₂) is crucial. It coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. semanticscholar.orgnih.gov The benzimidazole ring and its substituents then form additional interactions with amino acid residues in the active site cavity, which determine the inhibitor's potency and isoform selectivity. semanticscholar.orgtandfonline.com X-ray crystallography of a protein tyrosine phosphatase 1B (PTP1B) inhibitor revealed an unexpected intramolecular pi-stacking interaction between the benzimidazole and the arylsulfonamide group, alongside the designed bidentate hydrogen bond with an aspartate residue (Asp48). acs.org

Molecular docking studies further elucidate these interactions, helping to explain the structure-activity relationships observed in biological assays. nih.govnih.gov For example, computational models can predict how different substituents on the benzimidazole ring will occupy specific pockets within the enzyme's active site, guiding the synthesis of more effective and selective inhibitors. semanticscholar.org

| Target Enzyme | Inhibitor Scaffold | Key Interactions | Technique | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase (CA) II, IX, XII | 2-Substituted-benzimidazole-6-sulfonamide | Sulfonamide group coordinates to active site Zn²⁺; H-bonds with Thr199/200. | Molecular Docking | semanticscholar.orgnih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Benzimidazole sulfonamide with (S)-IZD | Bidentate H-bond to Asp48; Intramolecular pi-stacking. | X-ray Crystallography | acs.org |

| Carbonic Anhydrase (CA) I, II, VII, XII, XIII | Benzenesulfonamides with benzimidazole moieties | Binding to active site determined by thermal shift assay, indicating direct interaction. | Thermal Shift Assay | tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The landscape of drug discovery is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comresearchgate.net These computational tools are being applied to accelerate and rationalize the design of new drugs, including analogues of this compound. AI and ML can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and even design novel molecules from scratch. nih.govpitt.edu

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com ML algorithms like random forests and support vector machines can build predictive models that correlate the structural features of benzimidazole sulfonamide derivatives with their observed biological activity. mdpi.com These models help researchers prioritize which new analogues to synthesize, saving time and resources. For example, a linear regression analysis was used to explore the correlation between the antibacterial activity of BZS compounds and the charges on specific atoms, guiding the design of more potent agents. mdpi.com

| AI/ML Application | Specific Technique/Algorithm | Purpose in Benzimidazole Sulfonamide Research | Reference |

|---|---|---|---|

| QSAR Modeling | Linear Regression, Random Forest (RF) | Predicting antibacterial activity based on molecular structure and electronic properties. | mdpi.commdpi.com |

| Virtual Screening | Machine Learning Algorithms | Rapidly identifying potential binders to a target protein from large compound databases. | nih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generating novel molecular structures with optimized potency and selectivity. | nih.govacs.org |

| ADME/T Prediction | Deep Learning (DL) | In silico evaluation of pharmacokinetic and toxicity profiles to optimize lead compounds. | mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 1H-Benzimidazole-6-sulfonamide, and how can reaction yields be improved?

Methodology :

- Use a two-step synthesis: (1) Cyclization of o-phenylenediamine derivatives with sulfonic acid groups under acidic conditions (e.g., polyphosphoric acid at 120°C), followed by (2) purification via recrystallization using ethanol/water mixtures.

- Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and optimize stoichiometry (e.g., molar ratios of sulfonating agents) to minimize side products like 1H-benzimidazole-5-sulfonamide isomers .

- Example yield data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 65-70 | 85-90 |

| 2 | 90-95 | ≥98 |

Q. How can structural characterization of this compound be validated?

Methodology :

- NMR : Use -NMR (DMSO-d6) to confirm sulfonamide proton signals at δ 10.2–10.5 ppm and benzimidazole protons at δ 7.5–8.3 ppm. -NMR should show sulfonamide carbonyl at ~165 ppm .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks (e.g., [M+H] at m/z 213.04 for CHNOS) .

- XRD : For crystalline derivatives, refine structures using SHELX-97 (full-matrix least-squares) to resolve bond angles and confirm sulfonamide group geometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodology :

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assay (pH 7.4, 20°C). IC values < 10 nM indicate high potency .

- Antimicrobial testing : Use microdilution broth assays (CLSI guidelines) against S. aureus and E. coli; compare MIC values to sulfamethoxazole controls .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported sulfonamide group conformations?

Methodology :

- Perform high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) and refine structures with SHELXL. Analyze torsion angles (C-S-N-C) to distinguish between syn and anti conformations.

- Case study : Conflicting NMR data (e.g., proton exchange broadening) can be resolved by comparing experimental XRD bond lengths (S-O ≈ 1.43 Å) with DFT-optimized geometries .

Q. What strategies enhance selectivity of this compound derivatives for cancer-associated carbonic anhydrases?

Methodology :

- Structure-activity relationship (SAR) : Introduce substituents at the benzimidazole N1 position (e.g., methyl, trifluoromethyl) to modulate steric bulk. Test against CA-IX (hypoxia-inducible) vs. CA-II (ubiquitous) using isoform-specific assays .

- Molecular docking : Use AutoDock Vina to simulate binding poses in CA-IX active sites. Prioritize derivatives with hydrogen bonds to Gln92 and hydrophobic interactions with Val131 .

Q. How do solvent effects and pH influence sulfonamide group reactivity in aqueous media?

Methodology :

- Conduct kinetic studies using UV-Vis spectroscopy (λ = 260 nm) to monitor sulfonamide hydrolysis (e.g., in PBS buffers at pH 6.5–7.5).

- Data analysis : Fit pseudo-first-order rate constants () to Eyring plots to determine activation parameters (ΔH, ΔS) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental IC50_{50}50 values?

Methodology :

- Re-evaluate docking parameters (e.g., protonation states at physiological pH) and include explicit water molecules in MD simulations.

- Validate with isothermal titration calorimetry (ITC) to measure binding enthalpies and entropy contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products